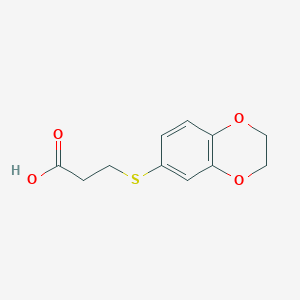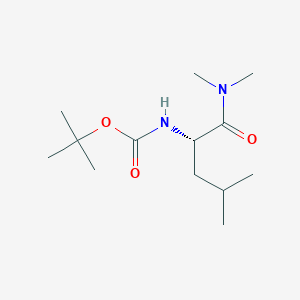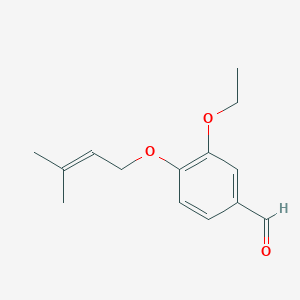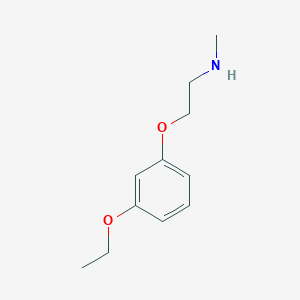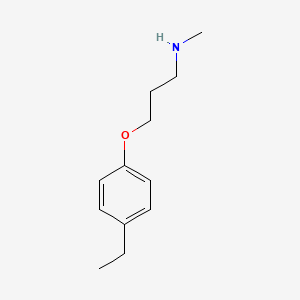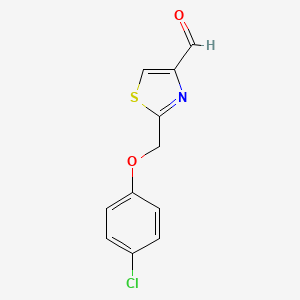
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an oxadiazole ring, which is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiophene ring and an oxadiazole ring. These rings are likely connected by a carbon chain .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group (-NH2) on the oxadiazole ring could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiophene and oxadiazole rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
The core structure of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine has been associated with significant anticancer properties . Derivatives of tetrahydro-1-benzothiophene have shown high inhibitory effects against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and human glioblastoma (SF-268) . The modification of this compound could lead to the development of potent anticancer agents.
Enzyme Inhibition
Thiophenes and their derivatives are known to be selective protein kinase inhibitors. A tricyclic compound related to tetrahydro-1-benzothiophene was identified with an enzyme inhibition IC50 of 2.6 μM, indicating potential as a therapeutic agent . Further research into the enzyme inhibition capabilities of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine could yield valuable insights.
Drug Discovery
The compound’s ability to be modified at positions 2 and 3 of the benzothiophene nucleus allows for the alteration of the electronic environment, affecting the lipophilicity and potentially the pharmacological profile of the molecules . This makes it a valuable scaffold in drug discovery, particularly in the search for new anticancer agents.
Pharmacodynamics
Although specific pharmacodynamic data for 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not readily available, the study of its interactions with biological systems could provide insights into its mechanism of action and therapeutic potential .
Chemical Reactivity
The compound’s reactivity towards various chemical reagents has been studied, leading to the synthesis of new heterocyclic derivatives . Understanding its chemical reactivity is crucial for the development of new pharmaceuticals and materials.
Antitumor Agent Design
Efforts to design new antitumor agents have focused on the substitution pattern at positions 2 and 3 of the thiophene pharmacophore. The compound could serve as a starting point for the synthesis of molecules with improved antitumor activity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 10 .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cell signaling and growth .
Result of Action
Similar compounds have been found to exhibit inhibitory effects towards tumor cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)8-5-6-3-1-2-4-7(6)15-8/h5H,1-4H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUQAUPFODNGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)

